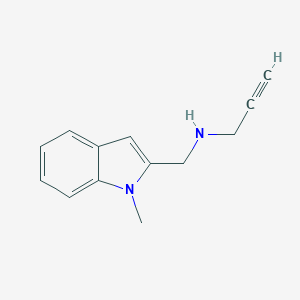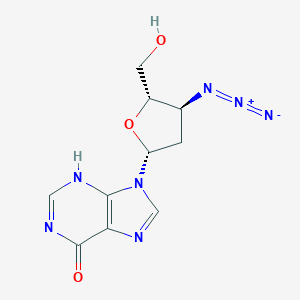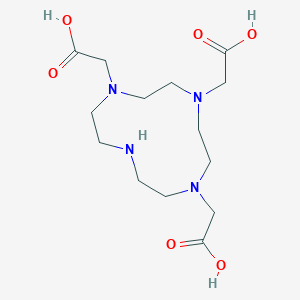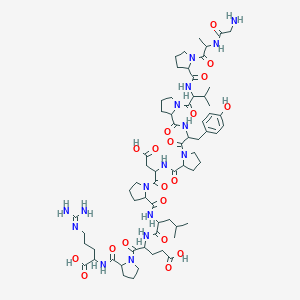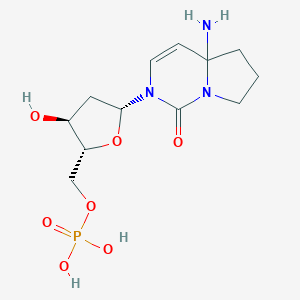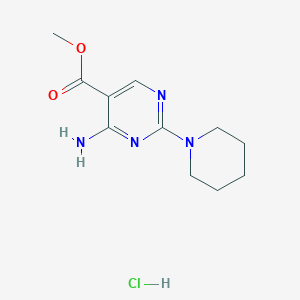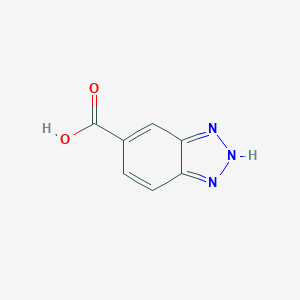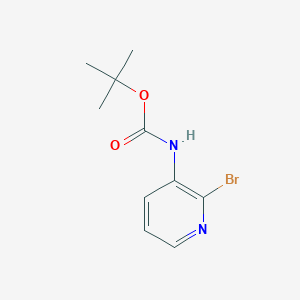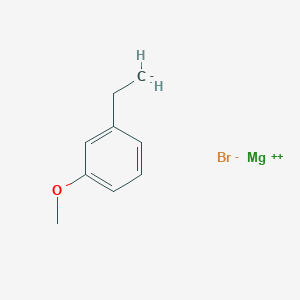
Fmoc-D-Ala-OPfp
Übersicht
Beschreibung
Fmoc-D-Ala-OPfp, also known as N-α-Fmoc-L-alanine pentafluorophenyl ester, is a pre-formed pentafluorophenyl ester used for coupling of alanine amino-acid residues by Fmoc SPPS . It enables bromophenol blue monitoring of amide bond formation .
Synthesis Analysis
Fmoc-D-Ala-OPfp is used in the solid-phase synthesis of peptides. The reaction process of Fmoc-D-Ala-OH in solid-phase synthesis of peptides has been monitored using near-infrared spectroscopy .
Molecular Structure Analysis
The empirical formula of Fmoc-D-Ala-OPfp is C24H16F5NO4 and it has a molecular weight of 477.38 . The structure of Fmoc-D-Ala-OPfp can be represented by the SMILES string CC@@HOCC1c2ccccc2-c3ccccc13)C(=O)Oc4c(F)c(F)c(F)c(F)c4F .
Chemical Reactions Analysis
Fmoc-D-Ala-OPfp is used in Fmoc solid-phase peptide synthesis . It has been utilized in the homologation of alpha-amino acids to beta-amino acids by the two-step Arndt-Eister method .
Physical And Chemical Properties Analysis
Fmoc-D-Ala-OPfp is a powder with a melting point of 170 - 185 °C . It is soluble in water or 1% acetic acid .
Wissenschaftliche Forschungsanwendungen
Peptide Synthesis
“Fmoc-D-Ala-OPfp” is used in Fmoc solid-phase peptide synthesis (SPPS) . This method involves the step-by-step addition of amino acids to a growing peptide chain, which is attached to insoluble beads. The Fmoc group protects the amino group of the amino acid during the synthesis process .
Hydrogel Formation
“Fmoc-D-Ala-OPfp” can be used in the formation of biofunctional hydrogel materials . These materials are fabricated in aqueous media through the self-assembly of peptide derivatives, forming supramolecular nanostructures and their three-dimensional networks .
Supramolecular Nanostructure Fabrication
The self-assembly of “Fmoc-D-Ala-OPfp” can lead to the formation of supramolecular nanostructures . These structures have potential applications in various biofunctional materials .
Kinase Substrate Specificity Determination
“Fmoc-D-Ala-OPfp” has been utilized in the preparation of positional scanning libraries to determine kinase substrate specificity . This can help in understanding the function of kinases in cellular processes .
Drug Discovery
The use of “Fmoc-D-Ala-OPfp” in peptide synthesis and the formation of supramolecular structures can contribute to drug discovery . The ability to create specific peptide sequences and structures can aid in the development of new therapeutic agents .
Material Science
The ability of “Fmoc-D-Ala-OPfp” to form hydrogels and supramolecular structures can have applications in material science . These materials can be used in a variety of fields, including biotechnology, medicine, and engineering .
Wirkmechanismus
Target of Action
Fmoc-D-Ala-OPfp, also known as Fmoc-D-alanine pentafluorophenyl ester , is primarily used in peptide synthesis. Its main targets are the amino acid residues in the peptide chain that it helps to form .
Mode of Action
Fmoc-D-Ala-OPfp is a pre-formed pentafluorophenyl ester used for coupling of D-alanine amino-acid residues by Fmoc Solid Phase Peptide Synthesis (SPPS) . The Fmoc group (Fluorenylmethyloxycarbonyl) acts as a protective group for the amino acid during the synthesis process. The OPfp (pentafluorophenyl ester) group enhances the coupling efficiency .
Biochemical Pathways
In the context of peptide synthesis, Fmoc-D-Ala-OPfp participates in the formation of peptide bonds, which are the key biochemical pathways in protein synthesis. The compound enables the monitoring of amide bond formation through bromophenol blue .
Pharmacokinetics
Its solubility in dmf (dimethylformamide) is an important property for its use in peptide synthesis .
Result of Action
The primary result of Fmoc-D-Ala-OPfp’s action is the efficient coupling of D-alanine residues in peptide chains. This contributes to the successful synthesis of peptides, which are integral components of proteins and play crucial roles in biological functions .
Action Environment
The action of Fmoc-D-Ala-OPfp is influenced by environmental factors such as temperature and solvent conditions. For instance, it is typically stored at a temperature of 15-25°C . The choice of solvent can also impact the efficiency of peptide bond formation, with DMF being a commonly used solvent .
Safety and Hazards
Zukünftige Richtungen
Fmoc protected aliphatic single amino acids, including Fmoc-D-Ala-OPfp, have been shown to form various structures through self-assembly, which can be controlled by solvent variation . These structures serve as excellent bio-organic scaffolds for diverse applications, indicating promising future directions in the field .
Eigenschaften
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16F5NO4/c1-11(23(31)34-22-20(28)18(26)17(25)19(27)21(22)29)30-24(32)33-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,30,32)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXZXBGKOSXBFR-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16F5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584970 | |
| Record name | Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-Ala-OPfp | |
CAS RN |
125043-04-1 | |
| Record name | Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




